![molecular formula C9H11N3O B2855782 2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-19-6](/img/structure/B2855782.png)
2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Description
“2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” belongs to the class of compounds known as pyrazolopyridines. These are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” would be based on the pyrazolopyridine skeleton. Unfortunately, without specific information or an existing study on this compound, a detailed molecular structure analysis is not possible .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” are not available due to the lack of studies on this specific compound .Future Directions
The future directions for the study of “2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” could include its synthesis, characterization, and evaluation of its biological activity. Given the biological activity exhibited by some pyrazolopyridine derivatives , it would be interesting to explore the potential applications of this compound in medicinal chemistry.
properties
IUPAC Name |
2,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)12(3)11-9/h4H,1-3H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSFPDSKERYIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one |
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